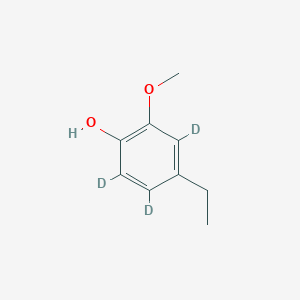
Hsd17B13-IN-13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hsd17B13-IN-13 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in hepatocytes and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential in reducing liver inflammation and fibrosis, making this compound a promising candidate for therapeutic development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-13 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring consistent product quality. Techniques such as crystallization, chromatography, and recrystallization are employed for purification .
化学反応の分析
Types of Reactions
Hsd17B13-IN-13 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation of hydroxyl groups results in ketones or aldehydes, while reduction of carbonyl groups yields alcohols .
科学的研究の応用
Hsd17B13-IN-13 has a wide range of scientific research applications:
作用機序
Hsd17B13-IN-13 exerts its effects by inhibiting the enzyme HSD17B13, which is involved in the metabolism of steroids and lipids. The inhibition of HSD17B13 leads to reduced lipid droplet formation and decreased liver inflammation and fibrosis. The molecular targets include the active site of HSD17B13, where the inhibitor binds and prevents the enzyme’s catalytic activity .
類似化合物との比較
Similar Compounds
Hsd17B13-IN-1: Another inhibitor of HSD17B13 with a different chemical structure but similar inhibitory effects.
Hsd17B13-IN-2: A structurally related compound with comparable potency and selectivity for HSD17B13.
Hsd17B13-IN-3: An analog with modifications to improve pharmacokinetic properties.
Uniqueness
Hsd17B13-IN-13 stands out due to its high selectivity and potency for HSD17B13, making it a valuable tool for studying the enzyme’s role in liver diseases. Its unique chemical structure allows for effective inhibition with minimal off-target effects .
特性
分子式 |
C18H12F3NO5S2 |
|---|---|
分子量 |
443.4 g/mol |
IUPAC名 |
(5Z)-3-[(3-methylsulfonylphenyl)methyl]-5-[(2,4,6-trifluoro-3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H12F3NO5S2/c1-29(26,27)10-4-2-3-9(5-10)8-22-17(24)14(28-18(22)25)6-11-12(19)7-13(20)16(23)15(11)21/h2-7,23H,8H2,1H3/b14-6- |
InChIキー |
JNKIBRQMSRIOMH-NSIKDUERSA-N |
異性体SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CN2C(=O)/C(=C/C3=C(C(=C(C=C3F)F)O)F)/SC2=O |
正規SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CN2C(=O)C(=CC3=C(C(=C(C=C3F)F)O)F)SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B15136303.png)



![4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid](/img/structure/B15136319.png)




![tert-butyl 2-(3-chloro-4-cyanophenyl)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15136348.png)


![cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]](/img/structure/B15136373.png)

